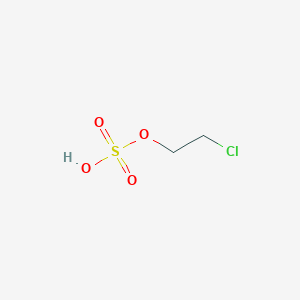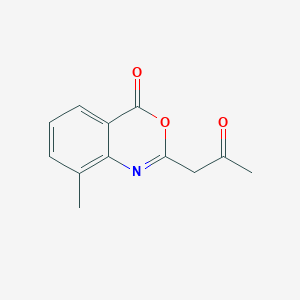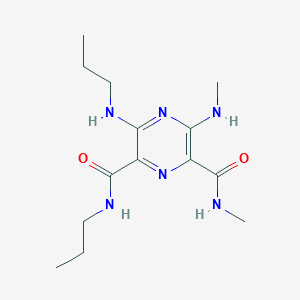![molecular formula C16H14N2O B8043484 3-[[(Diphenylmethylene)amino]oxy]propanenitrile CAS No. 1089333-21-0](/img/structure/B8043484.png)
3-[[(Diphenylmethylene)amino]oxy]propanenitrile
Overview
Description
3-[[(Diphenylmethylene)amino]oxy]propanenitrile is an organic compound known for its versatile applications in synthetic chemistry. It contains a nitrile group, an ether linkage, and an imine group, making it structurally complex and reactive. This compound often serves as a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The compound can be synthesized by reacting diphenylmethanone oxime with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Condition
Solvent: Dimethylformamide (DMF)
Base: Potassium carbonate
Temperature: 100°C
Reaction Time: 12 hours
Route 2: : Another method involves the reaction of diphenylmethane with 3-bromo propanenitrile in the presence of a strong base and a phase transfer catalyst to promote the nucleophilic substitution.
Reaction Condition
Solvent: Tetrahydrofuran (THF)
Base: Sodium hydride
Catalyst: Tetrabutylammonium bromide
Temperature: Room temperature
Reaction Time: 8 hours
Industrial Production Methods
Industrial production typically scales up these laboratory methods, often optimizing for cost, yield, and purity. Large-scale reactors, continuous flow methods, and purification steps such as crystallization or column chromatography are implemented.
Chemical Reactions Analysis
3-[[(Diphenylmethylene)amino]oxy]propanenitrile undergoes various chemical reactions owing to its functional groups.
Types of Reactions:
Oxidation: : Converts the nitrile group into an amide or carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: : Reduces the nitrile group to an amine using reagents like lithium aluminium hydride.
Nucleophilic Substitution: : The ether linkage can be cleaved by nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acidic medium, heat.
Reduction: : Lithium aluminium hydride, ether solvent, low temperature.
Substitution: : Hydrochloric acid, base (like sodium hydroxide), room temperature.
Major Products Formed:
Oxidation: : Amide or carboxylic acid derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[(Diphenylmethylene)amino]oxy]propanenitrile has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Studied for its potential to modify biological macromolecules through covalent bonding.
Medicine: : Investigated for its role as a precursor in drug synthesis.
Industry: : Utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with functional groups on other molecules. The nitrile and ether groups are particularly reactive, allowing for various chemical modifications. The imine group can act as a nucleophile or electrophile, facilitating diverse chemical transformations.
Comparison with Similar Compounds
Benzyl cyanide
Phenylacetonitrile
Diphenylmethane
Comparison:
3-[[(Diphenylmethylene)amino]oxy]propanenitrile vs. Benzyl cyanide: : Both contain nitrile groups, but the former has an ether linkage and an imine group, providing more reactive sites.
This compound vs. Phenylacetonitrile: : Phenylacetonitrile is simpler with fewer functional groups, making it less versatile in synthesis.
This compound vs. Diphenylmethane: : Diphenylmethane lacks the nitrile and ether functionalities, limiting its reactivity compared to this compound.
This comprehensive article should provide a solid foundation for understanding the intricacies of this compound. If there's any specific detail or topic you'd like to dive deeper into, feel free to ask!
Properties
IUPAC Name |
3-(benzhydrylideneamino)oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-12-7-13-19-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOHMFNGTTYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241410 | |
| Record name | 3-[[(Diphenylmethylene)amino]oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089333-21-0 | |
| Record name | 3-[[(Diphenylmethylene)amino]oxy]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089333-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(Diphenylmethylene)amino]oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]-4-chlorobenzene](/img/structure/B8043422.png)


![[[(3E)-3-acetyloxyiminoisoindol-1-yl]amino] acetate](/img/structure/B8043449.png)


![N-[4-(benzenesulfonylsulfamoyl)-3-methylphenyl]-2-methylprop-2-enamide](/img/structure/B8043478.png)
![4-Chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]quinoline](/img/structure/B8043488.png)


![4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate](/img/structure/B8043512.png)
![4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)
